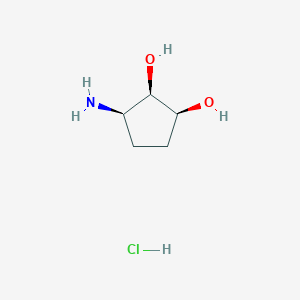

(1S,2R,3R)-3-aminocyclopentane-1,2-diol hydrochloride

Description

(1S,2R,3R)-3-Aminocyclopentane-1,2-diol hydrochloride is a chiral cyclopentane derivative with a hydroxylated and aminomethyl-substituted ring structure. Its molecular formula is C₆H₁₄ClNO₃, and its molecular weight is 183.63 g/mol . The compound features three stereocenters at positions 1, 2, and 3, contributing to its unique three-dimensional conformation. It is synthesized via stereoselective methods, such as asymmetric cyclization or microwave-assisted reactions with 4-chloroquinazolines, as demonstrated in fragment-based kinase inhibitor libraries .

Key properties include:

Properties

IUPAC Name |

(1S,2R,3R)-3-aminocyclopentane-1,2-diol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c6-3-1-2-4(7)5(3)8;/h3-5,7-8H,1-2,6H2;1H/t3-,4+,5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKOUXFBWHTEOL-YMDUGQBDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1N)O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H]([C@@H]1N)O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,3R)-3-aminocyclopentane-1,2-diol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable cyclopentane derivative.

Functional Group Introduction: The amino and hydroxyl groups are introduced through a series of reactions, such as nucleophilic substitution and oxidation.

Chiral Resolution: The chiral centers are established using chiral catalysts or resolving agents to ensure the desired stereochemistry.

Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,3R)-3-aminocyclopentane-1,2-diol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopentanone derivatives, while substitution reactions can produce various substituted cyclopentane compounds.

Scientific Research Applications

(1S,2R,3R)-3-aminocyclopentane-1,2-diol hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structure.

Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,2R,3R)-3-aminocyclopentane-1,2-diol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of aminocyclopentanol derivatives, where stereochemistry and substituent positions critically influence biological activity and physicochemical properties. Below is a comparative analysis with structurally related compounds:

Structural and Stereochemical Comparison

Note: Discrepancies in molecular weight (e.g., 153.6 vs. 183.63) arise from inconsistent reporting in vendor catalogs ; authoritative sources confirm 183.63 g/mol for the (1S,2R,3R) enantiomer .

Functional Group and Reactivity Differences

- Hydroxymethyl vs. Carboxylic Acid: The (1S,2R,3R) compound’s hydroxymethyl group enables etherification (e.g., with quinazolines) , while carboxylic acid derivatives (e.g., cis-3-aminocyclopentane-1-carboxylic acid hydrochloride) are used in peptide synthesis .

- Stereochemical Impact : The (1R,2S,3R,5R) enantiomer exhibits distinct binding affinities in kinase assays compared to the (1S,2R,3R) form due to spatial orientation of the hydroxymethyl group .

Pharmacological Relevance

Biological Activity

(1S,2R,3R)-3-aminocyclopentane-1,2-diol hydrochloride is a chiral compound with significant implications in medicinal chemistry and biological research. Its unique structure, characterized by both amino and hydroxyl groups, allows it to interact with various biological targets, making it a valuable compound for studying enzyme inhibition and receptor binding.

- Molecular Formula : C₅H₁₂ClNO₂

- Molecular Weight : 151.61 g/mol

- CAS Number : 1223405-15-9

- Appearance : White to off-white crystalline powder, soluble in water.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino and hydroxyl groups facilitate binding to active sites of target proteins, leading to various biological effects. The specific pathways and interactions depend on the context of its application in research or therapeutic settings.

1. Medicinal Chemistry

This compound serves as a building block for synthesizing pharmaceutical agents targeting neurological disorders. Its structural features enable the development of compounds that can modulate neurotransmitter systems.

2. Enzyme Inhibition Studies

Research indicates that this compound can act as an inhibitor for certain enzymes. For example:

- It has been studied for its inhibitory effects on metabotropic glutamate receptors, which are crucial in synaptic transmission and plasticity .

3. Receptor Binding

The compound's unique stereochemistry allows it to bind selectively to various receptors involved in neurotransmission. Studies have shown that it can enhance or inhibit receptor activity depending on the specific receptor type involved.

Case Study 1: Neuropharmacological Effects

A study investigated the effect of this compound on hippocampal slices from neonatal rats. The results demonstrated that the compound significantly stimulated phosphoinositide hydrolysis through metabotropic excitatory amino acid receptors, indicating its potential role in modulating synaptic activity .

Case Study 2: Synthesis of Neurological Agents

In another research project, this compound was utilized as a precursor in synthesizing novel compounds aimed at treating conditions such as anxiety and depression. The derivatives exhibited promising binding affinities for serotonin receptors, suggesting therapeutic potential.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid | Contains two carboxylic acid groups | Potent agonist at metabotropic receptors |

| Cyclopentane-1,2-diol | Lacks amino group | Primarily used as a solvent |

| (1R,2S)-Cyclopentanediol | Linear structure | Limited biological activity |

The distinct stereochemistry of this compound contributes to its unique biological properties compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1S,2R,3R)-3-aminocyclopentane-1,2-diol hydrochloride, and how is stereochemical purity ensured?

- Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral resolution to achieve the desired (1S,2R,3R) configuration. For example, hydroxy-protected intermediates (e.g., (1RS,2SR,3RS)-3-aminocyclopentane-1,2-diol) are synthesized via stereoselective cyclization or enzymatic resolution, followed by deprotection and HCl salt formation . Key steps include monitoring optical rotation and using chiral HPLC to confirm enantiomeric excess ≥98%.

Q. Which analytical techniques are critical for structural validation of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1D/2D NMR (e.g., H, C, COSY, HSQC) resolves stereochemistry by analyzing coupling constants (e.g., and ) and NOE correlations .

- X-ray Crystallography : Confirms absolute configuration using heavy-atom derivatives (e.g., brominated analogs) .

- Mass Spectrometry : High-resolution MS validates molecular formula (CHClNO) and isotopic patterns .

Q. What are the stability profiles and recommended storage conditions for this compound?

- Methodological Answer : The hydrochloride salt is hygroscopic and prone to decomposition under high humidity. Store at -20°C in airtight containers with desiccants (e.g., silica gel). Stability studies using accelerated degradation (40°C/75% RH for 4 weeks) and HPLC monitoring are recommended to assess shelf life .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of (1S,2R,3R)-3-aminocyclopentane-1,2-diol derivatives?

- Methodological Answer : Stereochemistry dictates binding affinity to targets like kinases or enzymes. For example, (1S,2R,3R)-configured derivatives show enhanced inhibition of histone methyltransferases (e.g., EZH2) compared to (1R,2S,3S) isomers, as demonstrated in competitive binding assays and molecular docking studies . Pharmacological assessments should include IC comparisons across stereoisomers .

Q. What strategies optimize synthetic yields while minimizing epimerization during scale-up?

- Methodological Answer :

- Low-Temperature Reactions : Conduct coupling steps (e.g., amidation) at 0–4°C to reduce racemization .

- Enzymatic Resolution : Use lipases or esterases for chiral separation of intermediates .

- In-line Analytics : Employ PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor reaction progression and impurity formation .

Q. How should researchers address contradictory data in pharmacological studies involving this compound?

- Methodological Answer : Contradictions often arise from stereochemical impurities or assay variability. Mitigation steps include:

- Purity Reassessment : Verify enantiomeric purity via chiral HPLC and LC-MS .

- Dose-Response Repetition : Perform triplicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity .

- Structural Analog Testing : Compare activity with related compounds (e.g., cyclohexyl triols) to isolate structure-activity relationships .

Q. What role does this compound play in developing kinase inhibitors, and how are its derivatives designed?

- Methodological Answer : The cyclopentane diol scaffold serves as a rigid backbone for kinase-binding motifs. Derivatives like triazolo[4,5-d]pyrimidines are synthesized by coupling halogenated intermediates (e.g., 7-amino-5-(propylthio)-3H-triazolo[4,5-d]pyrimidine) to the aminodiol core via nucleophilic substitution, followed by deprotection . Pharmacokinetic optimization involves introducing hydroxyethoxy or fluorophenyl groups to enhance solubility and target affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.